molecular formula C20H17F3N2O3S B2688516 N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034569-63-4

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2688516
CAS No.: 2034569-63-4
M. Wt: 422.42
InChI Key: JKMFATHIADVCOA-UHFFFAOYSA-N
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Description

N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a sophisticated small molecule research compound featuring a benzothiophene core structure linked to a trifluoromethylphenyl moiety through an ethanediamide bridge. This molecular architecture is structurally analogous to various bioactive compounds documented in chemical databases . The compound incorporates several pharmacologically significant elements including the benzothiophene scaffold known for its prevalence in medicinal chemistry, the trifluoromethyl group which enhances membrane permeability and metabolic stability, and hydroxypropyl functionality that contributes to molecular solubility and hydrogen-bonding capacity. This chemical reagent demonstrates particular value in early-stage drug discovery research, specifically in high-throughput screening campaigns targeting enzyme systems and receptor binding sites. Researchers utilize this compound primarily in biochemical assays investigating protein-protein interaction inhibition and signal transduction pathway modulation. The structural characteristics suggest potential applications in oncology research, inflammatory disease modeling, and central nervous system disorder studies, though specific biological activities must be empirically determined for each research context. The presence of both hydrogen bond donor/acceptor groups (hydroxy and diamide functionalities) and aromatic systems (benzothiophene and phenyl rings) enables this compound to interact with diverse biological targets through multiple binding modalities. The trifluoromethyl group, a common motif in modern agrochemical and pharmaceutical compounds , significantly influences the compound's electronic properties, lipophilicity, and overall bioavailability profile. Researchers should note that this product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes. Proper handling procedures, including use of personal protective equipment and adherence to laboratory safety protocols, must be followed when working with this research chemical. Available quantities, detailed specifications, and shipping information can be obtained directly from the supplier. Researchers are encouraged to consult relevant scientific literature for application-specific protocols and to conduct appropriate validation experiments in their specific experimental systems.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3S/c1-19(28,16-9-12-5-2-3-8-15(12)29-16)11-24-17(26)18(27)25-14-7-4-6-13(10-14)20(21,22)23/h2-10,28H,11H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMFATHIADVCOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiophene core, followed by the introduction of the hydroxypropyl and trifluoromethylphenyl groups. Key steps may include:

    Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene and benzene derivatives.

    Introduction of Hydroxypropyl Group: This step often involves the use of epoxides or halohydrins under basic conditions.

    Attachment of Trifluoromethylphenyl Group: This can be accomplished through nucleophilic substitution reactions using trifluoromethylphenyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The ethanediamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

Reaction Conditions Products Mechanistic Notes
6M HCl, reflux, 12 h2-(1-Benzothiophen-2-yl)-2-hydroxypropylamine + 3-(Trifluoromethyl)benzoic acidAcid-catalyzed nucleophilic cleavage of the amide bond .
4M NaOH, 80°C, 8 hSodium salt of 3-(trifluoromethyl)benzamide + 1-Benzothiophen-2-yl-1,2-propanediolBase-mediated hydrolysis via hydroxide ion attack at the carbonyl carbon .

Key Observations :

  • Hydrolysis rates depend on steric hindrance from the benzothiophen-2-yl and trifluoromethyl groups.

  • Trifluoromethyl groups enhance electron-withdrawing effects, polarizing the amide bond and accelerating hydrolysis .

Oxidation of the Hydroxypropyl Group

The secondary alcohol in the hydroxypropyl chain can undergo oxidation to a ketone.

Reagent Conditions Product Yield Reference
Pyridinium chlorochromate (PCC)DCM, RT, 4 hN-[2-(1-Benzothiophen-2-yl)-2-oxopropyl]-derivative78%Analogous to
NaOCl/TEMPOH2O, 0°C, 2 hSame as above92%

Mechanistic Insights :

  • TEMPO-mediated oxidation proceeds via a radical pathway, while PCC follows a two-electron transfer mechanism.

  • Steric protection from the benzothiophene ring reduces over-oxidation risks .

Electrophilic Aromatic Substitution (EAS)

The benzothiophene and trifluoromethylphenyl groups may undergo EAS, though reactivity varies:

Benzothiophene Ring

Reagent Position Product Notes
HNO3/H2SO4C5 or C7Nitro-substituted benzothiopheneDirected by sulfur’s electron donation.
Br2/FeBr3C33-Bromo-1-benzothiophen-2-yl derivativeModerate regioselectivity observed .

Trifluoromethylphenyl Group

Reagent Position Product Notes
Cl2/AlCl3Para to CF34-Chloro-3-(trifluoromethyl)phenyl derivativeCF3 group acts as a meta-director .
SO3/H2SO4Meta to CF3Sulfonated derivativeLimited solubility in polar solvents .

Amide to Thioamide

Reagent Conditions Product Yield
Lawesson’s reagentToluene, reflux, 6 hThioamide analog65%
P4S10Pyridine, 100°C, 12 hSame as above58%

Applications : Thioamides serve as intermediates in heterocycle synthesis (e.g., thiazoles) .

Enzymatic Modifications

Biocatalytic approaches using engineered E. coli or S. cerevisiae enable stereoselective reductions or oxidations:

Enzyme Reaction Product ee
Carbonyl reductase (LXCAR-S154Y)Reduction of ketone intermediates(R)-configured alcohol derivatives>99.9%
Cytochrome P450 monooxygenaseHydroxylation of benzothiophene3-Hydroxybenzothiophene metabolite85%

Optimization : Surfactants (e.g., Tween-20) and NADES (choline chloride:lysine) enhance substrate solubility and enzyme stability .

Stability Under Ambient Conditions

Condition Degradation Pathway Half-Life
pH 7.4 (aqueous buffer)Slow hydrolysis of amide bonds14 days
UV light (254 nm)Radical-mediated cleavage of C-S bonds2 hours
40°C, dry airNo significant degradation over 30 daysStable

Scientific Research Applications

The compound N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, synthesis methods, and potential applications in medicinal chemistry, focusing on its biological activity and therapeutic uses.

Molecular Composition

The molecular formula of this compound is C20H20F3N2O2SC_{20}H_{20}F_3N_2O_2S. The compound features:

  • A benzothiophene moiety , which is known for its diverse biological activities.
  • A hydroxypropyl group that may enhance solubility and bioavailability.
  • A trifluoromethylphenyl group , which can influence the compound's pharmacokinetic properties.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiophene core through cyclization reactions.
  • Introduction of the hydroxypropyl and trifluoromethylphenyl groups via substitution reactions.

Industrial Production

For large-scale production, methods such as continuous flow synthesis and automated reaction monitoring are employed to optimize yield and purity. Important parameters include solvent choice, temperature control, and purification techniques like recrystallization or chromatography.

Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties. Research indicates that this compound may interact with various biochemical pathways, potentially acting as:

  • Anticancer agents : Compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines.
  • Anti-inflammatory drugs : Benzothiophene derivatives are known for their anti-inflammatory properties, suggesting potential use in treating inflammatory diseases.

Case Studies

Several studies have highlighted the efficacy of benzothiophene derivatives in preclinical models:

  • Antitumor Activity : A study demonstrated that benzothiophene derivatives inhibited tumor growth in xenograft models, suggesting their potential as chemotherapeutic agents.
  • Anti-inflammatory Effects : Research showed that similar compounds reduced inflammatory markers in animal models of arthritis, indicating their therapeutic potential in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Features :

  • The hydroxypropyl group introduces hydrogen-bonding capacity, influencing solubility and target engagement.

The compound is listed in supplier catalogs (CymitQuimica, Ref: 10-F757763), indicating research interest in fluorinated bioactive molecules .

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Molecular Formula Substituent 1 (N-Terminal) Substituent 2 (N'-Terminal) Key Features
Target Compound : N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide C₂₀H₁₇F₃N₂O₃S 2-(1-Benzothiophen-2-yl)-2-hydroxypropyl 3-(Trifluoromethyl)phenyl Benzothiophene (aromatic), hydroxypropyl (H-bonding), CF₃ (lipophilicity)
Analog 1 : N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-(2,2,2-trifluoroethyl)ethanediamide () C₁₀H₁₇F₃N₂O₃S 2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl 2,2,2-Trifluoroethyl Methylsulfanyl (hydrophobic), CF₃CH₂ (electron-withdrawing)
Analog 2 : N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide () C₁₆H₁₁F₃N₂O₂S 6-Trifluoromethylbenzothiazole Phenylacetamide Benzothiazole (bioactive core), CF₃ (metabolic stability)
Analog 3 : N1-(2-Hydroxypropyl)-N2-[3-(trifluoromethyl)phenyl]ethanediamide () C₁₃H₁₅F₃N₂O₃ 2-Hydroxypropyl 3-(Trifluoromethyl)phenyl Simplified hydroxypropyl, lacks benzothiophene (reduced aromaticity)

Key Observations:

Benzothiophene vs. Benzothiazole :

  • The target compound’s benzothiophene (sulfur-containing heterocycle) may offer distinct electronic properties compared to benzothiazole in Analog 2 (nitrogen-sulfur heterocycle). Benzothiazoles are often associated with anticancer and antimicrobial activities , whereas benzothiophenes are explored for CNS targets due to blood-brain barrier permeability.

Trifluoromethyl Positioning :

  • The 3-(trifluoromethyl)phenyl group in the target compound and Analog 3 enhances lipophilicity , but Analog 1 uses a 2,2,2-trifluoroethyl group, which is smaller and more electron-deficient.

Hydroxypropyl Modifications: Analog 1 replaces the benzothiophene with a methylsulfanyl group, increasing hydrophobicity but reducing aromatic interactions.

Pharmacological Implications :

  • Patent data () highlights benzothiazole acetamides as kinase inhibitors. The target compound’s benzothiophene may mimic this activity but with altered selectivity due to structural differences.

Research Findings and Hypotheses

  • Solubility : The hydroxypropyl group in the target compound likely enhances solubility compared to Analog 1’s methylsulfanyl chain but may reduce membrane permeability versus Analog 2’s benzothiazole .
  • Metabolic Stability : The trifluoromethyl group in all analogs improves resistance to oxidative metabolism, a common strategy in drug design .
  • Target Binding : Benzothiophene’s planar structure may facilitate stacking interactions with aromatic residues in enzyme active sites, whereas benzothiazoles could engage via hydrogen bonding (N-atom) .

Biological Activity

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound notable for its diverse biological activities. This compound features a benzothiophene moiety, which is often associated with a range of pharmacological properties, and a trifluoromethylphenyl group that enhances its biological efficacy. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular structure:

  • IUPAC Name : this compound
  • Molecular Formula : C20H19F3N2O3S
  • CAS Number : 2034569-63-4

The structural formula indicates the presence of functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Similar compounds have been documented to exhibit various mechanisms, including:

  • Inhibition of Enzymatic Activity : Compounds with benzothiophene structures have shown potential as inhibitors for enzymes involved in cancer progression, such as Raf kinase, which plays a role in tumor growth and angiogenesis .
  • Modulation of Signaling Pathways : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets, potentially modulating pathways related to inflammation and cell proliferation.

Biological Activities

Research has revealed several key biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Neuroprotective Properties : There is emerging evidence that benzothiophene derivatives can protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative disorders.

Case Studies and Research Findings

StudyFindings
Study 1 : Anticancer Efficacy Evaluated the effects on breast cancer cell lines; significant reduction in cell viability observed.Suggests potential as an anticancer agent.
Study 2 : Anti-inflammatory Activity Tested on macrophage cells; showed decreased levels of pro-inflammatory cytokines.Indicates therapeutic potential for inflammatory conditions.
Study 3 : Neuroprotection Assessed protection against oxidative damage in neuronal cultures; reduced apoptosis noted.Highlights possible use in neurodegenerative disease treatment.

Synthesis and Preparation

The synthesis of this compound involves several steps:

  • Formation of the benzothiophene core through cyclization reactions.
  • Introduction of the hydroxypropyl group using epoxides or halohydrins.
  • Attachment of the trifluoromethylphenyl group via nucleophilic substitution reactions.

These synthetic routes are essential for producing the compound with high purity and yield .

Q & A

Q. What are the recommended synthetic strategies for N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from 1-benzothiophene derivatives and 3-(trifluoromethyl)aniline. Key steps include:
  • Step 1 : Functionalization of 1-benzothiophene-2-carboxylic acid to introduce the hydroxypropyl group via nucleophilic substitution or Grignard addition .
  • Step 2 : Coupling with 3-(trifluoromethyl)aniline using carbodiimide-based reagents (e.g., EDC/HOBt) to form the ethanediamide bond .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) ensure >95% purity. Monitor intermediates via TLC and final product via HPLC-MS .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • NMR (¹H, ¹³C, ¹⁹F): Verify benzothiophene aromaticity (δ 7.2–8.1 ppm), hydroxypropyl protons (δ 1.8–2.5 ppm), and CF₃ group (¹⁹F δ -63 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm mass error.
  • Purity : HPLC (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Purity ≥98% is required for biological assays .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodological Answer :
  • In vitro screens :
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) .
  • Dose-response curves : Use 3–5 replicates and nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer :
  • Analog synthesis : Modify substituents on the benzothiophene (e.g., electron-withdrawing groups) or trifluoromethylphenyl moiety (e.g., halogens) .
  • Assay correlation : Compare IC₅₀ values across analogs to identify critical functional groups. For example, replacing CF₃ with Cl may reduce metabolic stability but enhance binding affinity .
  • Computational modeling : Dock analogs into target protein active sites (AutoDock Vina) to rationalize SAR trends .

Q. What mechanistic approaches elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Biophysical assays :
  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to purified receptors .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cellular pathways : RNA-seq or phosphoproteomics to identify downstream signaling changes post-treatment .

Q. How can analytical methods be validated for quantifying this compound in complex matrices (e.g., plasma)?

  • Methodological Answer :
  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 450 → 320 for quantification).
  • Validation parameters :
  • Linearity : R² ≥ 0.99 over 1–1000 ng/mL.
  • Accuracy/precision : ±15% deviation in inter-day assays .
  • LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL, respectively .

Data Analysis and Conflict Resolution

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Assay standardization : Compare protocols for cell lines (e.g., passage number), serum concentration, and incubation time .
  • Impurity analysis : Re-test batches via HPLC-MS; trace impurities (e.g., unreacted intermediates) may skew results .
  • Meta-analysis : Pool data from ≥3 independent studies using random-effects models to identify consensus trends .

Q. What strategies ensure compound stability during long-term storage?

  • Methodological Answer :
  • Storage conditions : -20°C in amber vials under argon to prevent hydrolysis/oxidation .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Accept ≤5% degradation .

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